molecular formula C22H23N5O4 B2828635 N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-42-1

N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2828635
CAS RN: 946229-42-1
M. Wt: 421.457
InChI Key: PLEFJGRETBIWQM-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are fundamental to biology and medicine, and many pharmaceutical products that mimic natural products with biological activity are heterocyclic in nature . The 1,2,4-triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Properties such as solubility, melting point, and boiling point would depend on the specific arrangement of atoms and the types of intermolecular forces present .

Scientific Research Applications

Synthesis of Novel Compounds

Research in the field of synthetic chemistry has led to the development of compounds with significant biological activities. For example, the synthesis of novel pyrazole derivatives showed potential anti-inflammatory properties with minimum ulcerogenic activity, highlighting the therapeutic potential of such compounds in treating inflammation with reduced side effects (El‐Hawash & El-Mallah, 1998). Similarly, studies on antitumor imidazotetrazines have shed light on the synthesis and chemistry of compounds with broad-spectrum antitumor activity, providing a foundation for the development of novel cancer therapies (Stevens et al., 1984).

Molecular Structure and Magnetic Behaviors

Investigations into the structural and magnetic behaviors of dendrimeric complexes have led to the synthesis of compounds with unique physical properties. For instance, dendrimeric melamine cored complexes have been synthesized and characterized, revealing insights into their magnetic behaviors, which could have applications in materials science and nanotechnology (Uysal & Koc, 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many triazine derivatives exhibit a variety of biological activities such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound. Given the wide range of activities exhibited by other triazine derivatives, this compound could potentially be developed into a pharmaceutical drug .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-30-17-9-8-15(14-18(17)31-2)10-11-23-20(28)19-21(29)27-13-12-26(22(27)25-24-19)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEFJGRETBIWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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